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Compound of Interest

Compound Name: C25H19F2NO5

Cat. No.: B12632938 Get Quote

A detailed analysis of the structure-activity relationships (SAR) of complex difluorinated

quinoline analogs reveals critical insights for the design of potent anticancer and antibacterial

agents. While no specific data for a compound with the molecular formula C25H19F2NO5 has

been identified in the public domain, extensive research on structurally related difluorinated

quinolines provides a robust framework for understanding the impact of molecular modifications

on biological activity.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of

numerous approved drugs.[1][2] The introduction of fluorine atoms into the quinoline ring

system is a well-established strategy to enhance metabolic stability and binding affinity, often

leading to improved pharmacological profiles.[3] This guide provides a comparative analysis of

the SAR of various difluorinated quinoline analogs, with a focus on their anticancer and

antibacterial properties, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity
The biological activity of difluorinated quinoline analogs is profoundly influenced by the nature

and position of various substituents. The following tables summarize the quantitative data from

several key studies, highlighting the impact of different structural modifications on the

anticancer and antibacterial efficacy of these compounds.

Anticancer Activity of Fluoroquinolone Analogs

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12632938?utm_src=pdf-interest
https://www.benchchem.com/product/b12632938?utm_src=pdf-body
https://benthamscience.com/public/article/83382
https://arabjchem.org/review-on-recent-development-of-quinoline-for-anticancer-activities/
https://www.mdpi.com/1420-3049/29/17/4044
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12632938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The antiproliferative activity of various fluoroquinolone derivatives has been extensively

evaluated against a panel of human cancer cell lines. The half-maximal growth inhibition (GI50)

values are a common metric for cytotoxicity.

Compound
ID

Core
Scaffold

R1
Substituent

R7
Substituent

Mean GI50
(µM)

Key
Findings

IIIf Moxifloxacin -

N'-(4-

chlorobenzyli

dene)

1.78

Potent broad-

spectrum

growth

inhibition.[4]

VIb Ofloxacin -

N'-(4-

(dimethylami

no)benzylide

ne)

1.45

Showed sub-

micromolar

activity

against

several cell

lines.[4]

Ciprofloxacin

Derivative 32
Ciprofloxacin -

4-

chlorobenzoyl

IC50 = 4.3

µM (MCF-7)

N-acylation

significantly

enhanced

anticancer

activity

compared to

the parent

ciprofloxacin.

[5]

Quinoline-

Chalcone 12e

Quinoline-

Chalcone
4-Cl -

IC50 = 1.38

µM (MGC-

803)

Hybridization

of quinoline

and chalcone

scaffolds

yielded

potent

anticancer

agents.[6]
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Antibacterial Activity of Fluoroquinolone Analogs
The antibacterial potency of fluoroquinolones is typically assessed by determining the minimum

inhibitory concentration (MIC) against various bacterial strains.

Compound
ID

Core
Scaffold

C7-
Substituent

MIC (µg/mL)
vs. S.
aureus

MIC (µg/mL)
vs. E. coli

Key
Findings

Ciprofloxacin
Fluoroquinolo

ne
Piperazinyl 0.25 - 1 0.015 - 0.12

Broad-

spectrum

activity, but

resistance is

a growing

concern.

Moxifloxacin
Fluoroquinolo

ne

7-(1-

azabicyclo[3.

3.0]octan-3-

yl)

0.06 - 0.25 0.06 - 0.25

Enhanced

activity

against

Gram-

positive

bacteria.

Ofloxacin
Fluoroquinolo

ne

4-

methylpipera

zin-1-yl

0.12 - 0.5 0.06 - 0.25

Racemic

mixture with

broad-

spectrum

activity.

Key Structure-Activity Relationships
The accumulated data from numerous studies on difluorinated quinoline analogs have

established several key SAR principles that guide the design of new, more effective therapeutic

agents.

For Anticancer Activity:
Substitution at N-1: The substituent at the N-1 position of the quinolone core is crucial for

activity. Small alkyl or cyclopropyl groups are often optimal.
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C-7 Substituent: Bulky and lipophilic groups at the C-7 position, often containing aromatic or

heteroaromatic rings, generally enhance anticancer activity. The introduction of a

sulfonamide moiety has also been shown to be beneficial.[3]

Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores, such as

chalcones, has proven to be a successful strategy for developing highly potent anticancer

agents.[6]

Fluorine Position: The presence of a fluorine atom at the C-6 position is a common feature in

many potent fluoroquinolones and is generally associated with enhanced DNA gyrase and

topoisomerase IV inhibition.

For Antibacterial Activity:
C-7 Piperazine Ring: The nature of the substituent on the C-7 piperazine ring significantly

modulates the antibacterial spectrum and potency.

N-1 Cyclopropyl Group: The cyclopropyl group at the N-1 position is a key feature for potent

activity against both Gram-positive and Gram-negative bacteria.

C-8 Position: Substitution at the C-8 position can influence antibacterial activity and

pharmacokinetic properties. For example, a methoxy group at C-8 is present in moxifloxacin

and contributes to its enhanced activity against Gram-positive organisms.

Experimental Protocols
The evaluation of the biological activity of these analogs relies on a set of standardized in vitro

assays.

In Vitro Anticancer Activity Screening (NCI-60)
The U.S. National Cancer Institute (NCI) employs a 60-human tumor cell line screen to

evaluate the cytotoxic and/or growth inhibitory effects of chemical compounds.

Methodology:

Cell Preparation: The 60 different cancer cell lines are grown in RPMI 1640 medium

supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into
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96-well microtiter plates.

Compound Treatment: After a 24-hour incubation period, the cells are treated with the test

compounds at five different concentrations (typically ranging from 0.01 to 100 µM).

Incubation: The plates are incubated for an additional 48 hours.

Cell Viability Assay: The Sulforhodamine B (SRB) assay is used to determine cell viability. In

brief, adherent cells are fixed with trichloroacetic acid, stained with SRB dye, and the protein-

bound dye is solubilized with a TRIS base solution.

Data Analysis: The optical density is read at 515 nm, and the GI50 (concentration causing

50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50

(concentration causing a net loss of 50% of cells) values are calculated.[7]

Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial

agent that prevents the visible growth of a microorganism.

Methodology:

Bacterial Culture: The bacterial strains are cultured in an appropriate broth medium to

achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well

microtiter plate.

Inoculation: Each well is inoculated with the standardized bacterial suspension.

Incubation: The plates are incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible bacterial growth is observed.
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The following diagrams, generated using Graphviz, illustrate key SAR principles and a typical

experimental workflow for evaluating these compounds.

Caption: Key SAR for Anticancer Difluorinated Quinolines.

Caption: Workflow for Anticancer Quinoline Analog Evaluation.

In conclusion, while the specific SAR of C25H19F2NO5 analogs remains to be elucidated, the

extensive body of research on difluorinated quinolines provides a strong foundation for the

rational design of novel and potent therapeutic agents. The key takeaways emphasize the

critical role of substitutions at the N-1 and C-7 positions and the potential of hybrid molecules in

achieving high anticancer and antibacterial efficacy. Future research in this area will likely focus

on fine-tuning these structural features to optimize potency, selectivity, and pharmacokinetic

properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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